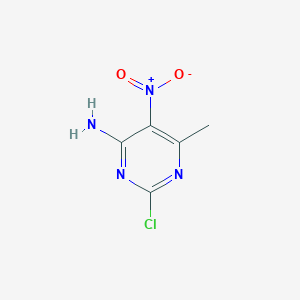
4-Amino-2-Chlor-6-Methyl-5-Nitropyrimidin
Übersicht
Beschreibung
4-Amino-2-chloro-6-methyl-5-nitropyrimidine: is a heterocyclic organic compound with the molecular formula C5H5ClN4O2 It is a derivative of pyrimidine, characterized by the presence of amino, chloro, methyl, and nitro functional groups attached to the pyrimidine ring
Wissenschaftliche Forschungsanwendungen
4-Amino-2-chloro-6-methyl-5-nitropyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antibacterial activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides and nucleosides.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and dyes.
Wirkmechanismus
Target of Action
The primary targets of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine are currently not well-defined in the literature. This compound is a derivative of pyrimidine, a basic structure in many biological molecules such as nucleotides. Therefore, it may interact with various biological targets, but specific interactions need further investigation .
Mode of Action
As a pyrimidine derivative, it may interact with biological targets through hydrogen bonding, given the presence of the amino and nitro groups . .
Biochemical Pathways
The biochemical pathways affected by 4-Amino-2-chloro-6-methyl-5-nitropyrimidine are not well-known. Given its structural similarity to pyrimidine, it might interfere with nucleotide synthesis or other pyrimidine-related pathways. The exact pathways and their downstream effects are yet to be determined .
Pharmacokinetics
The compound is a solid under normal conditions and is soluble in hot alcohols, hot chloroform, DMSO, and ethyl acetate . These properties might influence its bioavailability, but specific pharmacokinetic studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine’s action are not well-documented. Given its potential interaction with pyrimidine-related pathways, it might affect nucleotide synthesis or other cellular processes. Specific effects need to be confirmed through experimental studies .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine. For instance, its solubility in various solvents suggests that it might be more active in certain environments . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine typically involves the nitration of 2-chloro-6-methylpyrimidine, followed by the introduction of an amino group. One common method includes:
Nitration: 2-Chloro-6-methylpyrimidine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5-position of the pyrimidine ring.
Amination: The resulting 2-chloro-6-methyl-5-nitropyrimidine is then subjected to an amination reaction using ammonia or an amine source under suitable conditions to replace the chlorine atom with an amino group, yielding 4-Amino-2-chloro-6-methyl-5-nitropyrimidine.
Industrial Production Methods:
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods often include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
4-Amino-2-chloro-6-methyl-5-nitropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-amino-2-alkoxy-6-methyl-5-nitropyrimidine.
Reduction: 4-Amino-2-chloro-6-methyl-5-aminopyrimidine.
Oxidation: 4-Amino-2-chloro-6-carboxy-5-nitropyrimidine.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-chloro-6-methylpyrimidine
- 4-Amino-2-chloro-5-nitropyrimidine
- 2-Chloro-6-methyl-5-nitropyrimidine
Comparison:
- 2-Amino-4-chloro-6-methylpyrimidine: Lacks the nitro group, which significantly alters its chemical reactivity and potential applications.
- 4-Amino-2-chloro-5-nitropyrimidine: Similar structure but with the nitro group at a different position, affecting its electronic properties and reactivity.
- 2-Chloro-6-methyl-5-nitropyrimidine: Lacks the amino group, which impacts its ability to participate in nucleophilic substitution reactions.
Eigenschaften
IUPAC Name |
2-chloro-6-methyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(7)9-5(6)8-2/h1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYYVBFAHVINCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280911 | |
| Record name | 4-Amino-2-chloro-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-06-5 | |
| Record name | 5453-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-chloro-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2-CHLORO-6-METHYL-5-NITROPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



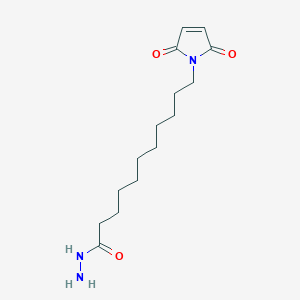
![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)
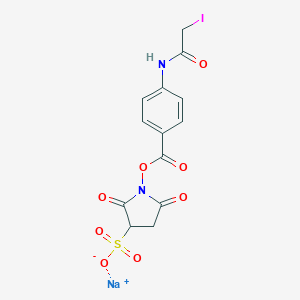
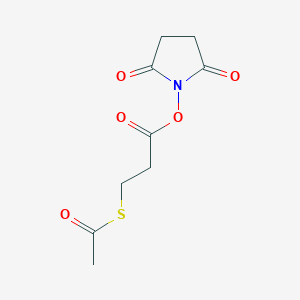






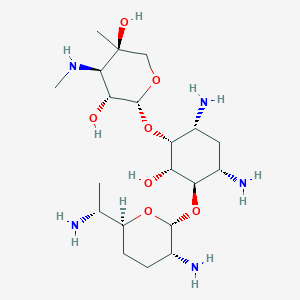

![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)
